molecular formula C6H10O B2501462 (5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane CAS No. 1255142-06-3

(5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane

Cat. No. B2501462
CAS RN: 1255142-06-3
M. Wt: 98.145
InChI Key: XMDQJXIEKHMDMG-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclo[3.1.0]hexanes are prevalent scaffolds in natural products and synthetic bioactive compounds . They are part of a class of compounds known as bicyclic molecules, which have two fused rings. The “[3.1.0]” notation indicates the number of atoms in each of the three parts of the molecule separated by the fused bond.


Synthesis Analysis

Bicyclo[3.1.0]hexanes can be synthesized via a (3 + 2) annulation of cyclopropenes with aminocyclopropanes . This process uses an organic or an iridium photoredox catalyst and blue LED irradiation, and it has been reported to yield good results for a broad range of cyclopropene and cyclopropylaniline derivatives .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 6-methyl-1,5-diazabicyclo[3.1.0]hexane, has been studied using methods like gas-phase electron diffraction, quantum chemistry, and spectroscopic data .


Chemical Reactions Analysis

The chemical reactions involving bicyclo[3.1.0]hexanes often involve the use of cyclopropenes and aminocyclopropanes . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Scientific Research Applications

Enantioselective Synthesis

  • Enantioselective Generation and Capture of 1-Phenyl-1,2-Cyclohexadiene: A study by Christl, Fischer, Arnone, and Engels (2009) demonstrates the enantioselective generation and trapping of 1-phenyl-1,2-cyclohexadiene using a precursor related to the (5alpha)-1alpha-Methyl-6-oxabicyclo[3.1.0]hexane. They achieved high enantioselectivities in the generation of this compound, which is significant for asymmetric synthesis in organic chemistry (Christl et al., 2009).

Novel Synthesis Methods

  • New Synthetic Method for Oxabicyclohexane Derivatives: Research by Mechehoud et al. (2018) describes a new synthetic method for 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. This showcases the development of novel synthetic pathways for compounds related to this compound, which can be pivotal in synthetic organic chemistry (Mechehoud et al., 2018).

Thermochemical Properties

  • Thermochemical Analysis of Oxabicyclohexanes: Bozzelli and Rajasekaran (2007) conducted a study on the thermochemical properties of several oxabicyclohexanes, including 6-oxabicyclo[3.1.0]hexane. This research is crucial for understanding the enthalpies of formation, entropy, and heat capacity of these compounds, which can be applied in material science and thermodynamics (Bozzelli & Rajasekaran, 2007).

Lipase-Catalyzed Synthesis

  • Lipase-Catalyzed Synthesis of Cyclopropyl Synthons: A study by Tsuji, Onishi, and Sakata (1999) discusses the lipase-catalyzed synthesis of a cyclopropyl chiral synthon, demonstrating an efficient method for preparing chiral oxabicyclohexane derivatives. This is significant for chiral chemistry and pharmaceutical research (Tsuji et al., 1999).

Antitubercular Activity

  • Natural Products with Antitubercular Potential: Research by Gu et al. (2004) identified compounds from Senecio chionophilus, including derivatives of oxabicyclohexane, showing mild antitubercular activity. This indicates the potential application of these compounds in developing treatments for tuberculosis (Gu et al., 2004).

Future Directions

The future directions in the study and application of bicyclo[3.1.0]hexanes could involve the development of more efficient synthesis methods, the exploration of new reactions, and the design of compounds with improved bioactivity .

properties

IUPAC Name

(1S,5R)-1-methyl-6-oxabicyclo[3.1.0]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O/c1-6-4-2-3-5(6)7-6/h5H,2-4H2,1H3/t5-,6+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDQJXIEKHMDMG-RITPCOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC[C@H]1O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

98.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.